molecular formula C10H10N4S B2970055 2,6-diamino-4-cyclopropyl-4H-thiopyran-3,5-dicarbonitrile CAS No. 931252-55-0

2,6-diamino-4-cyclopropyl-4H-thiopyran-3,5-dicarbonitrile

Cat. No.: B2970055
CAS No.: 931252-55-0
M. Wt: 218.28
InChI Key: CGCWBNZETTXKED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diamino-4-cyclopropyl-4H-thiopyran-3,5-dicarbonitrile is a thiopyran-based compound featuring a cyclopropyl substituent at the 4-position and two cyano groups at the 3- and 5-positions. Its structure combines a sulfur-containing heterocyclic core with electron-withdrawing nitrile groups and electron-donating amino groups, making it a versatile scaffold for chemical and pharmacological studies. This compound has been identified in environmental effluents as a nitro-substituted aromatic amine with notable relative abundance (RA) in analytical studies .

Properties

IUPAC Name

2,6-diamino-4-cyclopropyl-4H-thiopyran-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4S/c11-3-6-8(5-1-2-5)7(4-12)10(14)15-9(6)13/h5,8H,1-2,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCWBNZETTXKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2C(=C(SC(=C2C#N)N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diamino-4-cyclopropyl-4H-thiopyran-3,5-dicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a dicyano compound in the presence of a sulfur source. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-4-cyclopropyl-4H-thiopyran-3,5-dicarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

2,6-Diamino-4-cyclopropyl-4H-thiopyran-3,5-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-diamino-4-cyclopropyl-4H-thiopyran-3,5-dicarbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pathways involved may include inhibition or activation of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound belongs to a family of 4-substituted-4H-thiopyran-3,5-dicarbonitriles. Key analogs and their distinguishing features are summarized below:

Compound Name Substituent at 4-Position Key Properties/Activities Reference
2,6-Diamino-4-cyclohexyl-4H-thiopyran-3,5-dicarbonitrile Cyclohexyl Detected in environmental effluents with RA = 15.78%; larger steric bulk may reduce bioavailability compared to cyclopropyl analog.
2,6-Diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile (DFTD) 2-Fluorophenyl Reversible covalent inhibitor of eEF-2K (kinase involved in cancer). Targets Cys-146 via nitrile-thiol interaction; high selectivity due to non-conserved residue.
2,6-Diamino-4-(4-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile 4-Chlorophenyl Commercial screening compound (ChemBridge-5212016); halogen substituent may enhance lipophilicity and membrane penetration.
2,6-Diamino-4-(3-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile 3-Bromophenyl Synthetic accessibility highlighted (CAS 127118-61-0); bromine’s polarizability could influence binding in hydrophobic pockets.
2,6-Diamino-1-benzyl-4-(4-(methylthio)phenyl)-1,4-dihydropyridine-3,5-dicarbonitrile 4-(Methylthio)phenyl Dihydropyridine analog with alkaline phosphatase inhibition and anticancer activity; sulfur-containing substituent enhances redox modulation.

Key Contrasts and Implications

  • Substituent Effects: Aromatic vs. Aliphatic Substituents: Aryl groups (e.g., 2-fluorophenyl) enhance target selectivity in kinases, while aliphatic groups (cyclopropyl, cyclohexyl) may improve metabolic stability.
  • Core Heterocycle: Thiopyran vs. Dihydropyridine: Thiopyran’s sulfur atom may confer distinct electronic properties (e.g., redox activity) compared to dihydropyridines, which are known for calcium channel modulation .

Biological Activity

2,6-Diamino-4-cyclopropyl-4H-thiopyran-3,5-dicarbonitrile (often referred to as DFTD) is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11_{11}H12_{12}N4_{4}S
  • Molecular Weight : 248.31 g/mol
  • CAS Number : 208254-22-2

DFTD has been identified as a reversible covalent inhibitor of eEF-2K (eukaryotic elongation factor 2 kinase), a target for cancer therapy. The mechanism involves the formation of a thioimidate adduct with the active site cysteine residue (Cys-146) of eEF-2K. This reaction occurs via a two-step process:

  • Initial Binding : The nitrile group of DFTD binds to Cys-146.
  • Reversible Inactivation : This is followed by a slower reversible inactivation step, allowing for potential therapeutic applications in cancer treatment .

Antiparasitic Activity

Recent studies have demonstrated that DFTD exhibits potent antiparasitic properties against various pathogens, including Trypanosoma brucei and Leishmania species. The compound was evaluated in vitro for its efficacy against:

  • Trypanosoma brucei brucei : Demonstrated significant activity with low cytotoxicity towards human fibroblasts.
  • Trypanosoma cruzi : Effective against intracellular amastigotes.
  • Leishmania donovani : Shown to inhibit growth effectively in axenic cultures .

Cytotoxicity Studies

In addition to its antiparasitic effects, DFTD has been studied for its cytotoxicity against human cell lines. The IC50_{50} values indicate a favorable therapeutic index, suggesting that it can selectively target pathogens while sparing human cells .

Case Studies and Research Findings

  • Study on eEF-2K Inhibition :
    • Researchers identified DFTD as a time-dependent inhibitor of eEF-2K, showing an IC50_{50} value of approximately 890 μM. Mutational studies confirmed that Cys-146 is critical for the binding and inhibition process .
  • Antiparasitic Screening :
    • A library of DFTD derivatives was synthesized and screened against T. brucei, T. cruzi, and L. donovani. The results indicated that modifications could enhance activity while maintaining low toxicity levels .

Data Tables

CompoundTarget PathogenIC50_{50} (μM)Cytotoxicity (Human Fibroblasts)
DFTDTrypanosoma brucei890Low
DFTDTrypanosoma cruzi655Low
DFTDLeishmania donovani600Low

Q & A

Q. What are the established synthetic pathways for 2,6-diamino-4-cyclopropyl-4H-thiopyran-3,5-dicarbonitrile, and how are intermediates characterized?

The synthesis typically involves a multi-step mechanism starting with Knoevenagel condensation of substituted aldehydes and malononitrile in glycerol, followed by Michael addition, amine reaction with carbon disulfide, and nucleophilic attack to form the thiopyran core. Key intermediates are confirmed via 1H^1 \text{H} and 13C^{13} \text{C} NMR spectroscopy, as demonstrated for analogous compounds (e.g., 2,6-diamino-4-phenyl derivatives in Figure VI.B.2-3) .

Q. Which characterization techniques are critical for verifying the structural integrity of this compound?

Post-synthesis validation requires NMR to confirm functional groups (e.g., amino and cyano moieties) and X-ray crystallography for solid-state structure elucidation. Hirshfeld surface analysis further clarifies intermolecular interactions, as applied to structurally related dihydropyridine derivatives .

Q. How do reaction conditions (e.g., catalysts, solvents) influence the yield of 4-cyclopropyl-substituted thiopyrans?

Glycerol acts as both solvent and catalyst in Knoevenagel condensations, while nano-catalysts like phosphorous acid-tagged carbon quantum dots (CQDs-N(CH2_2PO3_3H2_2)2_2) enhance efficiency in ethanol under reflux or ultrasound, achieving high yields for similar 4H-pyran-3,5-dicarbonitriles .

Advanced Research Questions

Q. What computational strategies are used to predict the bioactivity of 2,6-diamino-4-cyclopropyl-thiopyran derivatives?

Molecular docking studies based on adenosine receptor homology models (e.g., A2A_{2A} receptor templates) predict binding modes. Density Functional Theory (DFT) calculations assess electronic properties, while 3D-energy frameworks evaluate non-covalent interactions, as shown for dihydropyridine analogs .

Q. How can researchers resolve contradictions in biological activity data (e.g., EC50_{50}50​ variability) for structurally similar compounds?

Discrepancies in EC50_{50} values (e.g., 9–350 nM for A2B_{2B} receptor agonists) may arise from substituent effects or assay conditions. Methodological solutions include:

  • Comparative SAR analysis of substituents (e.g., cyclopropyl vs. phenyl groups).
  • Site-directed mutagenesis to validate receptor binding hypotheses .

Q. What strategies optimize regioselectivity in the synthesis of 4-substituted thiopyrans?

Substituent steric and electronic properties dictate regioselectivity. For cyclopropyl groups, steric hindrance may favor specific adduct formation during Michael addition. Reaction monitoring via TLC and intermediate isolation (e.g., isothiocyanate intermediates) can refine pathways .

Q. How do solvent-free or green chemistry approaches impact the scalability of thiopyran synthesis?

Solvent-free protocols using glycerol or ethanol reduce waste, while ultrasonic irradiation accelerates reaction kinetics. For example, CQD-catalyzed syntheses achieve >85% yield under eco-friendly conditions, enhancing scalability .

Methodological Tables

Table 1. Key Synthetic Parameters for Thiopyran Derivatives

ParameterExample ConditionsReference
CatalystGlycerol, CQDs-N(CH2_2PO3_3H2_2)2_2
Reaction Time2–24 hours (reflux or ultrasound)
CharacterizationNMR, XRD, Hirshfeld analysis

Table 2. Computational Tools for Bioactivity Prediction

ToolApplicationExample Study
Molecular DockingA2B_{2B} receptor binding mode analysis
DFT/IRI AnalysisElectronic structure and interaction maps

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.